Membrane Permeability vs. Endogenous cAMP
Bucladesine exhibits significantly enhanced cell membrane permeability compared to endogenous cAMP. This is attributed to its increased lipophilicity, with a calculated LogP of 2.20 for Bucladesine sodium salt [1]. In contrast, endogenous cAMP is highly polar and effectively membrane-impermeable, necessitating the use of analogs like Bucladesine for intracellular cAMP pathway modulation [2].
| Evidence Dimension | Lipophilicity and Membrane Permeability |
|---|---|
| Target Compound Data | LogP = 2.20120; Cell-permeable |
| Comparator Or Baseline | Endogenous cAMP; LogP not applicable/poor; Membrane-impermeable |
| Quantified Difference | Bucladesine is cell-permeable due to dibutyryl substitution; cAMP is not. |
| Conditions | Calculated LogP for Bucladesine sodium salt; general knowledge of cAMP permeability |
Why This Matters
This property is essential for in vitro and in vivo studies where intracellular modulation of the cAMP/PKA pathway is required without membrane permeabilization techniques.
- [1] Chemsrc. (n.d.). Bucladesine sodium salt. Retrieved from https://m.chemsrc.com/cas/16980-89-5_1104930.html View Source
- [2] Rundfeldt, C., Steckel, H., Sörensen, T., & Wlaź, P. (2012). The stable cyclic adenosine monophosphate analogue, dibutyryl cyclo-adenosine monophosphate (bucladesine), is active in a model of acute skin inflammation. Archives of Dermatological Research, 304(4), 313-317. PMID: 22302126. View Source
